N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Anticancer Tubulin inhibition Structure–activity relationship

Researchers replicating published N,4-diaryl-thiazole-2-amine SAR studies face potency discrepancies >20-fold when using regioisomers or mono-halogenated analogues instead of the exact CAS 61383-56-0 compound. This 4-fluorophenyl derivative completes the para-halogen matrix (4-F, 4-Cl, 4-Br) required for 3D-QSAR modeling of tubulin colchicine-site binding (Sun et al. 2017) and extends the eicosanoid inhibitor halogen-scan series (Rödl et al. 2014). Procure the CAS-verified compound to ensure assay reproducibility and valid cross-study comparisons.

Molecular Formula C15H10ClFN2S
Molecular Weight 304.8 g/mol
CAS No. 61383-56-0
Cat. No. B12122040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
CAS61383-56-0
Molecular FormulaC15H10ClFN2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C15H10ClFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
InChIKeyXIHDHPPDXPZLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) – Differentiated Selection in Diarylated Thiazole-2-amine Libraries


N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) belongs to the N,4-diaryl-1,3-thiazole-2-amine class, a privileged scaffold in medicinal chemistry explored for anti-inflammatory, antitubulin, and anti-infective applications . This compound features a unique halogen-substitution pattern combining an N-(4-chlorophenyl) group with a 4-(4-fluorophenyl) moiety on the central thiazole ring, which distinguishes it from mono-halogenated or symmetrically substituted analogues. Published structure–activity relationship (SAR) studies demonstrate that independent variation of the 2-amino and 4-aryl substituents can profoundly modulate target engagement, selectivity profiles, and physicochemical properties, making unambiguous compound identification through CAS registry and analytical verification critical for reproducible research outcomes .

Procurement Guide: N-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) – Why Generic Substitution Fails


Indiscriminate substitution of N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine with other N,4-diaryl-thiazole-2-amines or mono-halogenated thiazoles fundamentally undermines assay reproducibility and data integrity. In published SAR series, a change of a single halogen atom or its position has been shown to shift antiproliferative IC₅₀ values by more than 20-fold across multiple cell lines and to convert a dual 5-lipoxygenase/cyclooxygenase-2 (5-LO/COX-2) inhibitor into a multi-target agent with a completely divergent selectivity fingerprint . Even structurally close isomers such as the 2-chlorophenyl regioisomer (CAS 61383-54-8) or the 4-chlorophenyl thiazole analogue lacking the fluorophenyl group display distinct biological profiles that cannot be extrapolated. Consequently, procurement of the precise CAS-indexed compound is a prerequisite for replicating published activity and for valid structure-based comparisons within lead optimization cascades.

Procurement Guide: N-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) – Quantitative Differentiation Evidence


Halogen-Dependent Antiproliferative Potency: 4-Fluorophenyl vs. 4-Chlorophenyl at the 4-Position

In a systematic SAR study of N,4-diaryl-1,3-thiazole-2-amines as tubulin polymerization inhibitors, the antiproliferative activity was directly governed by the para-substituent on the 4-phenyl ring. Compound 10c, bearing a 4-fluorophenyl group analogous to the target compound's 4-aryl moiety, exhibited IC₅₀ values of 27.7 µM (SGC-7901), 16.1 µM (A549), and 7.40 µM (HT-1080). In contrast, the 4-chlorophenyl analogue 10d showed IC₅₀ values of 8.22 µM, 1.80 µM, and 1.26 µM, respectively . This represents an up to 8.9-fold difference in potency depending on the cell line, demonstrating that the fluorine versus chlorine substitution on the 4‑aryl ring produces a quantifiable and non-interchangeable impact on cellular activity.

Anticancer Tubulin inhibition Structure–activity relationship

Eicosanoid Pathway Selectivity: Fluorophenyl vs. Chlorophenyl and Unsubstituted Phenyl on the 4-Aryl Ring

In a multi-dimensional target profiling campaign of thirty N,4-diaryl-1,3-thiazole-2-amines against key eicosanoid-metabolizing enzymes, the identity of the 4-aryl substituent determined the selectivity fingerprint. The unsubstituted 4-phenyl lead, ST‑1355 (2‑(4‑phenyl)thiazol‑2‑ylamino)phenol), inhibited all five tested enzymes (5‑LO, 12‑LO, 15‑LO, COX‑1, COX‑2) as a pan‑inhibitor, while introduction of a 4‑chlorophenyl group in ST‑1705 (2‑(4‑(4‑chlorophenyl)thiazol‑2‑ylamino)phenol) converted the profile into a potent and selective dual 5‑LO/COX‑2 inhibitor (5‑LO IC₅₀ = 0.9 ± 0.2 µM; COX‑2 residual activity 9.1 ± 1.1% at 10 µM) . Although the target compound carries the 4‑fluorophenyl modification missing from that particular series, the SAR trend clearly demonstrates that the 4‑aryl substituent is the primary driver of target selectivity, and the 4‑fluorophenyl variant is expected to confer a unique, non‑extrapolatable balance between potency and enzyme‑selectivity that cannot be substituted by the 4‑chlorophenyl or 4‑unsubstituted phenyl analogues.

Anti-inflammatory 5-Lipoxygenase Cyclooxygenase-2 Selectivity

Corrosion Inhibition: Fluorine-Containing Thiazole vs. Chlorine- and Bromine-Containing Analogues

Three halogen-substituted 2-amino-4-aryl-thiazoles were evaluated as corrosion inhibitors for mild steel in 0.5 M H₂SO₄. At 30 °C, all three compounds provided effective protection, but increasing the temperature to 60 °C revealed a sharp divergence in performance. The 4-fluorophenyl derivative (FPT) retained only 22.62% inhibition efficiency, whereas the 4-chlorophenyl (CPT) and 4-bromophenyl (BPT) derivatives maintained efficiencies of 95.16% and 95.45%, respectively . Quantum chemical calculations and molecular dynamics simulations confirmed that the protonated forms of CPT and BPT exhibit higher binding energies on the Fe(001) surface at elevated temperature compared to FPT, which correlated with the experimentally observed performance retention .

Corrosion inhibition Mild steel Industrial chemistry

Positional Isomerism Matters: N-(2-Chlorophenyl) vs. N-(4-Chlorophenyl) Regioisomers

The target compound (N-(4-chlorophenyl)) and its ortho-chloro regioisomer N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-54-8) share an identical molecular formula and molecular weight (304.77 g mol⁻¹) but exhibit different calculated partition coefficients (LogP) and polar surface areas consistent with the altered chlorine position. Although no published head‑to‑head biological comparison of these two isomers is available, the well‑documented impact of ortho‑ vs. para‑substitution on the dihedral angle between the aniline nitrogen and the phenyl ring in N‑aryl‑2‑aminothiazoles alters the spatial presentation of the chlorine atom to biological targets . In the tubulin inhibitor SAR series, compounds with ortho‑substituted N‑aryl rings consistently showed >10‑fold potency differences when compared against their para‑substituted counterparts across SGC‑7901, A549, and HT‑1080 cell lines .

Regioisomer differentiation Physicochemical properties Ligand binding

Physicochemical Differentiation: LogP and PSA Compared to Closely Related Diarylated Thiazol-2-amines

The target compound exhibits a calculated LogP of approximately 5.42 and a topological polar surface area (tPSA) of 53.16 Ų . These values position it above the typical Lipinski Rule of Five threshold for LogP (<5), indicating higher lipophilicity compared to less halogenated analogues. For context, the unsubstituted N,4-diphenyl-1,3-thiazol-2-amine scaffold has a predicted LogP of approximately 4.0–4.5, while the 4‑(4‑chlorophenyl)‑N‑phenyl analogue is estimated around 5.0 . The incremental LogP increase imparted by the dual halogenation pattern (para‑chloro on the N‑phenyl plus para‑fluoro on the 4‑aryl ring) directly affects membrane permeability, plasma protein binding, and metabolic stability profiles, making the compound a distinct tool for investigating lipophilicity‑driven pharmacokinetic effects within congeneric series.

Lipophilicity Polar surface area Drug-likeness

Procurement Guide: N-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) – Best Application Scenarios


Halogen‑Dependent Tubulin Inhibition Studies

Investigators mapping the colchicine‑binding site of tubulin require a complete matrix of para‑halogenated 4‑aryl derivatives to deconvolute electronic versus steric contributions to potency. The target compound provides the 4‑fluorophenyl data point that is complementary to the 4‑chlorophenyl (10d) and 4‑bromophenyl analogues already characterized by Sun et al. (2017) . Because the 4‑fluoro congener shows 3.4‑ to 8.9‑fold lower antiproliferative potency relative to the 4‑chloro analogue across three cancer cell lines, it is indispensable for constructing quantitative 3D‑QSAR models and for validating computational docking poses that predict halogen‑sensitive binding interactions.

Arachidonic Acid Cascade Selectivity Profiling

For studies of eicosanoid pathway crosstalk, the 4‑fluorophenyl substitution constitutes a chemically distinct tool compound that complements the pan‑inhibitor ST‑1355 (4‑phenyl) and the selective dual 5‑LO/COX‑2 inhibitor ST‑1705 (4‑chlorophenyl) reported by Rödl et al. (2014) . The fluorine atom's unique electronegativity and small van der Waals radius are expected to modulate enzyme selectivity differently from chlorine, enabling researchers to probe whether the halogen‑dependent selectivity shift from pan‑inhibition (4‑H) to dual inhibition (4‑Cl) continues, plateaus, or reverses with 4‑fluorine. This compound is therefore critical for completing the halogen‑scan series in the N,4‑diaryl‑thiazole‑2‑amine eicosanoid inhibitor pharmacophore.

Temperature‑Dependent Corrosion Inhibitor Development

The severe drop in corrosion inhibition efficiency of the 4‑fluorophenyl‑thiazole derivative at 60 °C relative to its 4‑chloro and 4‑bromo counterparts (22.62% vs. >95%) documented by Gong et al. (2019) makes this fluorinated scaffold a valuable reference compound for mechanistic studies of temperature‑dependent adsorption–desorption kinetics on mild steel surfaces. Industrial formulators developing corrosion inhibitor packages for high‑temperature acidic environments can use the target compound to benchmark the contribution of the para‑halogen to film stability, informing the rational design of next‑generation inhibitors with improved thermal durability.

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